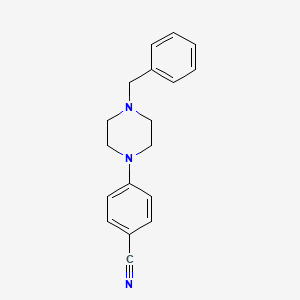







|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:21]=[CH:20]C(C#N)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[C:23]([OH:26])(=[O:25])[CH3:24]>>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:21]=[CH:20][C:24]([C:23]([OH:26])=[O:25])=[CH:16][CH:15]=2)[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 100° C. for 17 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the pH was adjusted to 3 by addition of 2 M sodium hydroxide (35 ml)
|
|
Type
|
STIRRING
|
|
Details
|
The slurry was stirred at 50° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 4.1 g of a crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was partitioned between methylene chloride (40 mL) and water (220 mL) with 2 M sodium hydroxide (8 mL)
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with methylene chloride (40 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 38% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |